Imidazo[1,2-a]pyridin-2-ylmethanol

Medicinal Chemistry Process Chemistry Formulation

Imidazo[1,2-a]pyridin-2-ylmethanol (CAS 82090-52-6) is a privileged imidazopyridine building block distinguished by its unique 2‑CH₂OH handle. This moiety enables reliable Mitsunobu coupling, mesylation/tosylation, and patent‑validated ether synthesis for PROTAC linker construction. Its neutral pKa (13.52) ensures passive CNS penetration at physiological pH, while low MW (148.16 Da) and defined DMSO solubility (30 mg/mL) deliver reproducible FBDD and HTS performance. Unlike generic imidazopyridine analogs, this specific substitution pattern guarantees consistent reactivity, solubility, and binding behavior—essential for scalable medicinal chemistry programs.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 82090-52-6
Cat. No. B1304814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-2-ylmethanol
CAS82090-52-6
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CO
InChIInChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2
InChIKeyROPHYEIJSUUKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridin-2-ylmethanol (CAS 82090-52-6) – Properties and Procurement Baseline


Imidazo[1,2-a]pyridin-2-ylmethanol (CAS 82090-52-6) is a fused bicyclic heterocycle comprising an imidazole ring fused to a pyridine, with a hydroxymethyl (-CH₂OH) group at the 2‑position . Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol . The compound is a solid at room temperature, exhibiting a melting point of 101.5–103.5 °C and a predicted density of 1.26 ± 0.1 g/cm³ . It is soluble in DMSO at 30 mg/mL and in water , and it is classified as a combustible solid (Storage Class 11) with a pKa of 13.52 ± 0.10 (predicted) . This hydroxymethyl-substituted imidazopyridine is primarily employed as a building block in medicinal chemistry and organic synthesis.

Why Imidazo[1,2-a]pyridin-2-ylmethanol Cannot Be Replaced by Other Imidazopyridines


The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, yet substitution at the 2‑position with a hydroxymethyl group fundamentally alters the compound’s physicochemical and synthetic profile [1]. Unlike the parent heterocycle (imidazo[1,2-a]pyridine, CAS 274‑76‑0) or analogs bearing a carboxylic acid (imidazo[1,2-a]pyridine‑2‑carboxylic acid, CAS 64951‑08‑2) or amine (imidazo[1,2-a]pyridin‑2‑amine, CAS 50422‑05‑6), the –CH₂OH moiety imparts a unique combination of hydrogen‑bond donor/acceptor capacity, moderate lipophilicity, and a reactive handle for further derivatization . Consequently, generic substitution of this compound with another imidazopyridine derivative in a synthetic route or biological assay will lead to divergent solubility, reactivity, and binding behavior, making product‑specific selection mandatory for reproducible results.

Quantitative Differentiation of Imidazo[1,2-a]pyridin-2-ylmethanol vs. Closest Analogs


Melting Point and Physical Form: Enhanced Processability Compared to Carboxylic Acid Analog

Imidazo[1,2-a]pyridin-2-ylmethanol exhibits a melting point of 101.5–103.5 °C, substantially lower than that of imidazo[1,2-a]pyridine‑2‑carboxylic acid (232–234 °C) . This 130 °C difference indicates a weaker crystal lattice and lower energy input required for melting or dissolution, which can translate to easier handling and reduced thermal stress during formulation or reaction setup.

Medicinal Chemistry Process Chemistry Formulation

Solubility in DMSO: Defined Assay‑Ready Concentration for In Vitro Studies

The compound demonstrates a verified solubility of 30 mg/mL in DMSO , whereas many imidazo[1,2-a]pyridine analogs lack publicly quantified solubility limits, leading to unpredictable precipitation in assay buffers. For instance, imidazo[1,2-a]pyridine‑2‑carboxylic acid shows only qualitative solubility descriptions (e.g., “soluble in DMSO” without a numeric ceiling) [1]. This quantitative threshold enables precise stock solution preparation and minimizes DMSO‑related cytotoxicity artifacts.

Drug Discovery High‑Throughput Screening Biochemical Assays

pKa and Ionization State: Predominantly Neutral at Physiological pH

The predicted pKa of imidazo[1,2-a]pyridin-2-ylmethanol is 13.52 ± 0.10, indicating that the hydroxymethyl proton remains essentially unionized under physiological conditions (pH 7.4) . In contrast, imidazo[1,2-a]pyridine‑2‑carboxylic acid has a predicted pKa of –4.33 ± 0.41, meaning it exists almost entirely as the carboxylate anion at physiological pH . This difference in ionization state can profoundly influence passive membrane permeability, protein binding, and oral absorption.

ADME Permeability Drug Design

Synthetic Utility: Demonstrated Intermediate in Patent‑Exemplified Drug Synthesis

Imidazo[1,2-a]pyridin-2-ylmethanol has been explicitly employed as a key intermediate in a patented synthetic route, yielding the target carboxamide N‑{5‑[(cyclopropylamino)carbonyl]‑2‑methylphenyl}‑2‑(imidazo[1,2‑a]pyridin‑2‑ylmethoxy)pyrimidine‑5‑carboxamide in 23% yield after purification [1]. While many imidazopyridine derivatives can serve as intermediates, the documented application of this specific alcohol in a named reaction sequence provides direct, reproducible synthetic guidance that generic analogs do not offer.

Medicinal Chemistry Organic Synthesis Process Development

Hydrogen‑Bond Donor Capacity: Differentiating Feature for Target Engagement

The hydroxymethyl group contributes one hydrogen‑bond donor and two acceptors . In contrast, imidazo[1,2-a]pyridine (CAS 274‑76‑0) lacks any donor functionality, and imidazo[1,2-a]pyridine‑2‑carboxylic acid presents a donor only in its protonated (acidic) form, which is rarely encountered at physiological pH . This additional donor capacity can be exploited to improve binding affinity and selectivity in protein‑ligand interactions, as evidenced by the scaffold’s utility in fragment‑based drug discovery .

Structure‑Based Drug Design Fragment‑Based Drug Discovery Medicinal Chemistry

Optimal Application Scenarios for Imidazo[1,2-a]pyridin-2-ylmethanol Based on Differentiated Evidence


Lead Optimization in CNS Drug Discovery

Owing to its neutral pKa (13.52) and moderate melting point (101.5–103.5 °C), imidazo[1,2-a]pyridin-2-ylmethanol is a suitable starting point for designing CNS‑penetrant small molecules . The unionized state at physiological pH facilitates passive diffusion across the blood‑brain barrier, while the hydroxymethyl group offers a vector for further derivatization (e.g., ether formation) to fine‑tune lipophilicity and target engagement [1].

Fragment‑Based Drug Discovery (FBDD) Libraries

The compound’s low molecular weight (148.16 Da), well‑defined solubility (30 mg/mL in DMSO), and single hydrogen‑bond donor make it an excellent fragment for inclusion in FBDD screening libraries . Its imidazopyridine core is a privileged scaffold, and the hydroxymethyl handle allows for straightforward chemical elaboration once a hit is identified [1].

Synthesis of Ether‑Linked Bioconjugates and PROTACs

The primary alcohol moiety can be easily activated (e.g., via mesylation or tosylation) or directly coupled under Mitsunobu conditions to create ether linkages . This reactivity is valuable for constructing PROTACs (proteolysis‑targeting chimeras) or other bioconjugates where a stable, non‑hydrolyzable linker is required. The documented use of imidazo[1,2-a]pyridin-2-ylmethanol in a patent‑exemplified ether synthesis (Example 21) provides a validated starting point for such applications [1].

High‑Throughput Screening (HTS) Campaigns

The availability of a quantitative solubility specification (30 mg/mL in DMSO) and a defined solid‑state melting point reduces the risk of compound precipitation and assay interference during HTS . This makes imidazo[1,2-a]pyridin-2-ylmethanol a reliable choice for screening core collections, where reproducibility and ease of liquid handling are paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.